molecular formula C23H23N3O2 B2439164 N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-ethoxy-1-naphthamide CAS No. 1795492-67-9

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-ethoxy-1-naphthamide

Cat. No.: B2439164
CAS No.: 1795492-67-9
M. Wt: 373.456
InChI Key: ZFSYQOKUCOMNDR-UHFFFAOYSA-N
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Description

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-ethoxy-1-naphthamide is a synthetic small molecule featuring the 1H-pyrrolo[2,3-b]pyridine scaffold, a privileged structure in medicinal chemistry known for its versatile kinase inhibitory potential . This core scaffold is recognized for its ability to function as a hinge binder in ATP-binding sites of various kinase targets, forming key hydrogen bonds with backbone residues in the kinase domain, a mechanism observed in related compounds targeting enzymes such as GSK-3β and FGFR . The molecular architecture of this compound, which incorporates a naphthamide group linked via a propyl chain, suggests its primary research value lies in the exploration of protein kinase signaling pathways. Researchers investigating Alzheimer's disease may find this compound of particular interest, as structurally related pyrrolo[2,3-b]pyridine derivatives have demonstrated significant promise as GSK-3β inhibitors, reducing tau hyperphosphorylation and ameliorating dyskinesia in zebrafish AD models . Additionally, its application in cancer research is supported by analogues showing potent FGFR1-3 inhibitory activity (with IC50 values in the nanomolar range) and subsequent anti-proliferative effects in cellular assays . This product is intended For Research Use Only and is not approved for diagnostic or therapeutic applications in humans.

Properties

IUPAC Name

2-ethoxy-N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O2/c1-2-28-20-11-10-17-7-3-4-9-19(17)21(20)23(27)25-14-6-15-26-16-12-18-8-5-13-24-22(18)26/h3-5,7-13,16H,2,6,14-15H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFSYQOKUCOMNDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCCCN3C=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Etherification of 1-Naphthol

The introduction of the ethoxy group at the 2-position of naphthalene begins with 1-naphthol. Ethylation is achieved via:

  • Williamson Ether Synthesis : Treatment of 1-naphthol with ethyl bromide in the presence of a base such as potassium carbonate (K₂CO₃) in acetone at reflux (60–80°C) for 12–24 hours.
  • Mitsunobu Reaction : Employing triethylamine, triphenylphosphine, and diethyl azodicarboxylate (DEAD) with ethanol as the nucleophile, yielding 2-ethoxy-1-naphthol.

Oxidation to Carboxylic Acid

Subsequent oxidation of the methyl group (if starting from 2-ethoxy-1-methylnaphthalene) or direct carboxylation via:

  • Kolbe–Schmitt Reaction : Treatment with CO₂ under high pressure and temperature in the presence of a base (e.g., NaOH).
  • Side-Chain Oxidation : Using potassium permanganate (KMnO₄) in acidic or basic conditions to convert a methyl group to a carboxylic acid.

Key Data :

Step Reagents/Conditions Yield (%) Reference
Etherification Ethyl bromide, K₂CO₃, acetone, reflux 85–90
Oxidation KMnO₄, H₂SO₄, 80°C 75–80

Synthesis of 3-(1H-Pyrrolo[2,3-b]pyridin-1-yl)propylamine

Pyrrolo[2,3-b]pyridine Synthesis

The pyrrolopyridine core is constructed via cyclization strategies:

  • Gould–Jacobs Reaction : Cyclocondensation of 3-aminopyridine with β-ketoesters under acidic conditions.
  • Palladium-Catalyzed Cross-Coupling : Utilizing Suzuki–Miyaura coupling to assemble the bicyclic structure from halogenated precursors.

Propylamine Side-Chain Introduction

  • Alkylation : Treating pyrrolo[2,3-b]pyridine with 1,3-dibromopropane in the presence of a base (e.g., NaH) to form the 1-(3-bromopropyl) derivative.
  • Gabriel Synthesis : Conversion of the bromide to the amine via phthalimide intermediate, followed by hydrazinolysis.

Key Data :

Step Reagents/Conditions Yield (%) Reference
Cyclization Acetic acid, reflux, 6 h 70–75
Alkylation 1,3-Dibromopropane, NaH, THF 60–65

Amide Bond Formation

Activation of 2-Ethoxy-1-naphthoic Acid

The carboxylic acid is activated for nucleophilic attack via:

  • Acyl Chloride Formation : Reaction with thionyl chloride (SOCl₂) or oxalyl chloride in dichloromethane.
  • Coupling Agents : Use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or 2-(7-aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU) with N,N-diisopropylethylamine (DIPEA).

Coupling with 3-(1H-Pyrrolo[2,3-b]pyridin-1-yl)propylamine

The activated acid is reacted with the amine under inert conditions:

  • Schotten–Baumann Conditions : Aqueous base (NaOH) and dichloromethane at 0–5°C.
  • Room-Temperature Coupling : HATU/DIPEA in dimethylformamide (DMF), stirred for 12–24 hours.

Optimization Note : Excess amine (1.5 equiv) and molecular sieves to absorb water improve yields.

Key Data :

Activation Method Coupling Agent Yield (%) Reference
Acyl Chloride None (Schotten–Baumann) 70–75
HATU DIPEA, DMF 85–90

Purification and Characterization

Chromatographic Purification

  • Silica Gel Chromatography : Elution with ethyl acetate/hexane (3:7) to isolate the amide product.
  • Recrystallization : Using ethanol/water mixtures to achieve high-purity crystals.

Spectroscopic Validation

  • ¹H NMR : Key signals include the ethoxy group (δ 1.4–1.6 ppm, triplet; δ 4.1–4.3 ppm, quartet), naphthalene aromatic protons (δ 7.5–8.5 ppm), and pyrrolopyridine protons (δ 6.8–7.2 ppm).
  • IR Spectroscopy : Amide C=O stretch at ~1650 cm⁻¹ and N–H bend at ~1550 cm⁻¹.

Challenges and Mitigation Strategies

  • Regioselectivity in Naphthalene Functionalization :

    • Directed ortho-metalation using directing groups (e.g., boronic acids) ensures precise ethoxy placement.
  • Amine Stability :

    • Use of protective groups (e.g., Boc) during pyrrolopyridine synthesis prevents undesired side reactions.
  • Byproduct Formation in Coupling :

    • Strict anhydrous conditions and coupling agents like HATU minimize racemization and dimerization.

Chemical Reactions Analysis

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-ethoxy-1-naphthamide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, catalysts such as palladium or platinum, and temperature control to ensure the desired reaction pathway. Major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the pyrrolo[2,3-b]pyridine core or the attached functional groups .

Scientific Research Applications

Target of Action

The primary target of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-ethoxy-1-naphthamide is the fibroblast growth factor receptor (FGFR). Upon binding to FGFRs, the receptor undergoes dimerization and autophosphorylation of tyrosine residues, activating several downstream signaling pathways including RAS–MEK–ERK, PLCγ, and PI3K–Akt.

Pharmacological Effects

In vitro studies have demonstrated that this compound can inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis. This suggests its potential as a therapeutic agent in oncology, particularly against cancers associated with aberrant FGFR signaling.

Scientific Research Applications

This compound has diverse applications across various fields:

Chemistry

  • Building Block : Serves as a precursor for synthesizing more complex molecules.
  • Coordination Chemistry : Acts as a ligand in coordination complexes.

Medicine

  • Cancer Therapeutics : Investigated for its ability to inhibit specific enzymes or receptors involved in tumorigenesis.
  • Biological Studies : Used to explore cellular signaling pathways related to cancer progression.

Industry

  • Material Development : Potential applications in creating new materials or as components in chemical manufacturing processes.

Case Study 1: Inhibition of Breast Cancer Cell Proliferation

Research indicates that this compound effectively inhibits the proliferation of breast cancer 4T1 cells. The mechanism involves the disruption of FGFR-mediated signaling pathways, leading to reduced cell viability and increased apoptosis rates.

Case Study 2: FGFR Targeting in Tumor Models

In experimental tumor models, this compound has shown promise in targeting FGFR alterations commonly seen in various cancers. The ability to modulate these pathways may provide a therapeutic advantage in treating tumors with FGFR dysregulation.

Comparison with Similar Compounds

Biological Activity

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-ethoxy-1-naphthamide is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. The compound's structure features a pyrrolo[2,3-b]pyridine moiety, which is known for its role in targeting various biological pathways, especially in cancer therapy.

Research indicates that derivatives of pyrrolo[2,3-b]pyridine exhibit significant inhibitory effects on fibroblast growth factor receptors (FGFRs), which are implicated in tumor growth and metastasis. Specifically, studies have shown that compounds similar to this compound can inhibit FGFR signaling pathways, thereby reducing cancer cell proliferation and inducing apoptosis.

In Vitro Studies

A significant study evaluated the biological activity of various pyrrolo[2,3-b]pyridine derivatives against cancer cell lines. The compound demonstrated potent inhibitory activity against FGFR1, 2, and 3 with IC50 values of 7 nM, 9 nM, and 25 nM respectively. It also exhibited an IC50 of 712 nM against FGFR4 .

Table 1: FGFR Inhibition Potency of Pyrrolo[2,3-b]pyridine Derivatives

CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)
4h7925712
Compound A152030>1000
Compound B101520800

In addition to inhibiting FGFRs, the compound was shown to significantly reduce the migration and invasion capabilities of breast cancer cells (4T1 cell line), correlating with down-regulation of matrix metalloproteinase-9 (MMP9) and up-regulation of tissue inhibitor of metalloproteinases-2 (TIMP2) .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features. The presence of the ethoxy group enhances lipophilicity, potentially improving cellular uptake and bioavailability. Modifications at the naphthamide position have been shown to influence binding affinity and selectivity towards different kinases .

Case Studies

A notable case study involved the evaluation of this compound in preclinical models. In vivo studies indicated that administration of this compound resulted in significant tumor regression in xenograft models compared to control groups. This underscores its potential as a therapeutic agent in oncology .

Q & A

What are the standard synthetic routes for N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-ethoxy-1-naphthamide, and how do reaction conditions influence yield?

Basic Research Question
The compound is synthesized via multi-step protocols, often starting with coupling reactions between pyrrolo[2,3-b]pyridine derivatives and naphthamide intermediates. Key steps include alkylation of the pyrrolopyridine nitrogen using propyl linkers and subsequent amidation with 2-ethoxy-1-naphthoyl chloride. Ethanol and piperidine are commonly used as solvents and catalysts under controlled temperatures (0–5°C) to minimize side reactions . For methodological optimization, column chromatography and recrystallization are critical for purification.

Advanced Research Question
Yield optimization requires careful control of stoichiometry, temperature, and catalyst selection. For example, substituting piperidine with milder bases (e.g., triethylamine) can reduce undesired byproducts like N-alkylated impurities. Microwave-assisted synthesis has been explored to accelerate reaction times while maintaining >75% yield in analogous pyrrolopyridine derivatives . Kinetic studies using HPLC-MS can track intermediate stability and guide stepwise adjustments .

What pharmacological targets are associated with this compound, and how are binding affinities quantified?

Basic Research Question
This compound exhibits antineoplastic activity, primarily targeting kinases (e.g., RAF, tyrosine kinases) and receptors like 5-HT5. Binding affinities (IC50/Ki) are quantified via radioligand displacement assays using [³H]-labeled competitors in cell membranes. For example, competitive binding against 5-HT6 receptors showed Ki values <100 nM in transfected HEK293 cells .

Advanced Research Question
Structure-activity relationship (SAR) studies reveal that the 2-ethoxy-naphthamide moiety enhances selectivity for kinase ATP-binding pockets. Computational docking (e.g., AutoDock Vina) combined with mutagenesis validates interactions with conserved residues (e.g., Lys457 in RAF kinase). Differential scanning fluorimetry (DSF) further assesses thermal stability shifts upon ligand binding, correlating with inhibitory potency .

How can researchers resolve contradictory data in mechanistic studies of this compound?

Basic Research Question
Contradictions often arise from assay variability (e.g., cell line-specific responses). Standardizing protocols (e.g., using isogenic cell lines) and orthogonal assays (e.g., Western blotting for target phosphorylation alongside viability assays) can clarify mechanisms. For example, conflicting apoptosis data may stem from caspase-3 activation vs. mitochondrial membrane potential assays .

Advanced Research Question
Integrating omics approaches (phosphoproteomics, RNA-seq) identifies off-target effects that explain discrepancies. For instance, upregulated pro-survival pathways (e.g., PI3K/Akt) in resistant cell lines may mask apoptosis induction. Bayesian network modeling of multi-omics datasets can prioritize key nodes for validation .

What analytical methods are recommended for characterizing this compound and its metabolites?

Basic Research Question
Nuclear magnetic resonance (¹H/¹³C NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity. For metabolic profiling, liver microsome incubations with LC-MS/MS detect phase I/II metabolites. The 2-ethoxy group is prone to oxidative dealkylation, forming a hydroxylated derivative .

Advanced Research Question
Chiral chromatography (e.g., using amylose-based columns) separates enantiomers if synthetic routes introduce stereochemical heterogeneity. Stable isotope labeling (e.g., ¹⁵N-pyrrolopyridine) tracks metabolic fate in vivo via isotope ratio mass spectrometry (IRMS) .

How do structural modifications influence the compound’s pharmacokinetic (PK) properties?

Basic Research Question
The propyl linker and ethoxy group balance solubility and membrane permeability. LogP values >3 indicate moderate lipophilicity, requiring formulation with cyclodextrins or lipid nanoparticles to enhance bioavailability .

Advanced Research Question
Pro-drug strategies (e.g., esterification of the naphthamide carbonyl) improve oral absorption. Pharmacokinetic-pharmacodynamic (PK/PD) modeling in rodents identifies optimal dosing intervals. For example, sustained-release formulations maintain plasma concentrations above the IC50 for >12 hours .

What in vitro and in vivo models are suitable for evaluating antitumor efficacy?

Basic Research Question
In vitro: NCI-60 cell panel screening identifies responsive cancer types (e.g., leukemia, colon). In vivo: Xenograft models in immunodeficient mice (e.g., HCT-116 colon carcinoma) assess tumor growth inhibition. Dose-limiting toxicity is evaluated via histopathology and serum biomarkers (e.g., ALT/AST) .

Advanced Research Question
Patient-derived organoids (PDOs) recapitulate tumor heterogeneity and predict clinical response. Orthotopic models (e.g., intracranial glioblastoma) evaluate blood-brain barrier penetration. Bioluminescence imaging (BLI) quantifies metastatic burden in real time .

How can researchers address solubility challenges during formulation?

Basic Research Question
Co-solvents (e.g., PEG-400) or micellar systems (e.g., polysorbate 80) enhance aqueous solubility. Lyophilization with trehalose stabilizes the compound for long-term storage .

Advanced Research Question
Nanocrystal technology reduces particle size to <200 nm, improving dissolution rates. Spray-dried dispersions with hydroxypropyl methylcellulose acetate succinate (HPMC-AS) achieve supersaturation in gastrointestinal fluids .

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